N-(4-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Description
N-(4-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a pyridazinyl core substituted with a 2-methylphenyl group and a 4-fluorophenyl carboxamide moiety. The 4-fluorophenyl group may enhance metabolic stability and target affinity, as fluorination is a common strategy to modulate drug-like properties. The pyridazinyl ring could influence electronic interactions with biological targets, distinguishing it from other heterocyclic systems.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c1-16-4-2-3-5-19(16)20-10-11-21(26-25-20)27-12-14-28(15-13-27)22(29)24-18-8-6-17(23)7-9-18/h2-11H,12-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXMKLFKMULDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the piperazine moiety and the fluorophenyl group. Common reagents used in these reactions include:
Pyridazine derivatives: Starting materials for the pyridazine core.
Piperazine: Introduced through nucleophilic substitution reactions.
Fluorobenzene derivatives: Used to introduce the fluorophenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: To enhance reaction rates.
Solvents: To dissolve reactants and control reaction environment.
Temperature and Pressure Control: To ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating receptor activity.
Enzymes: Inhibiting or activating enzyme functions.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Structural Differences and Implications
Heterocyclic Core: Pyridazinyl vs. Pyridazinyl vs. Chroman (PKM-833): PKM-833’s chroman group enhances brain penetration, while the target compound’s 2-methylphenyl-pyridazinyl system may favor peripheral activity .
Substituent Effects :
- Fluorophenyl vs. Chlorophenyl () : The 4-fluorophenyl group in the target compound likely improves metabolic stability over 4-chlorophenyl analogs, as fluorine is less susceptible to oxidative metabolism .
- Trifluoromethyl Groups () : Compounds with trifluoromethyl substituents exhibit enhanced binding to hydrophobic pockets, suggesting the target compound’s 2-methylphenyl group may offer a balance of lipophilicity and steric tolerance .
Linker Importance :
- The carboxamide linker in the target compound is critical for activity, as shown in , where removal of the carbonyl group reduced dopamine D3 receptor binding by >100-fold .
Research Findings and Pharmacological Insights
- FAAH Inhibition Potential: Structural similarity to PKM-833 suggests the target compound may inhibit FAAH, a target for inflammatory pain therapy. However, its pyridazinyl-phenyl system may reduce brain penetrance compared to PKM-833’s chroman group .
- Synthetic Feasibility : Yields for fluorophenyl-substituted analogs like A3 (~57%) suggest feasible synthesis routes for the target compound .
Data Tables
Table 2: Substituent Impact on Physicochemical Properties
Biological Activity
N-(4-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a piperazine core linked to a pyridazine ring, with fluorophenyl and methylphenyl substituents. The general synthetic route involves several steps:
- Formation of the Pyridazinyl Core : This is achieved by reacting 2-methylphenyl hydrazine with a diketone.
- Introduction of the Fluorophenyl Group : A nucleophilic substitution reaction using 4-fluorobenzene is employed.
- Coupling with Piperazine : The final product is synthesized by coupling the pyridazinyl intermediate with piperazine-1-carboxamide using a coupling reagent like EDCI in the presence of a base.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors. It has been studied for its potential as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.
Inhibitory Potency Against Monoamine Oxidase
Recent studies have shown that derivatives of this compound exhibit potent inhibitory effects on MAO-A and MAO-B:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| T3 | 1.57 | 120.8 |
| T6 | 0.013 | 107.4 |
These compounds were found to be reversible and competitive inhibitors, making them promising candidates for treating neurodegenerative disorders like Alzheimer’s disease .
Cytotoxicity Studies
Cytotoxicity assessments using L929 fibroblast cells revealed varying degrees of toxicity among different derivatives:
| Compound | IC50 (µM) | Cytotoxic Effect |
|---|---|---|
| T3 | 27.05 | Significant at higher doses |
| T6 | 120.6 | No significant cytotoxicity |
These findings indicate that T6 is a more suitable candidate for further development due to its lower toxicity profile .
Case Studies
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of MAO inhibitors, compounds similar to this compound demonstrated significant reductions in neurotoxicity induced by oxidative stress in neuronal cell cultures. This suggests potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Antimicrobial Activity
Other derivatives have shown promising antimicrobial properties against various bacterial strains, indicating that modifications to the core structure can enhance activity against specific pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
